4-Methylnonane

Description

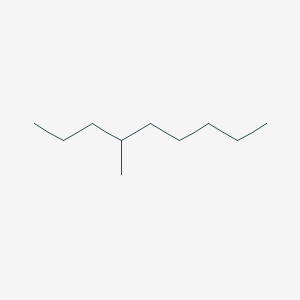

Structure

3D Structure

Properties

IUPAC Name |

4-methylnonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALRSQMWHFKJJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864766 |

Source

|

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 4-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17301-94-9 |

Source

|

| Record name | (±)-4-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylnonane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K42DY4JFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Analysis of 4-Methylnonane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylnonane (C₁₀H₂₂), a branched alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure. This document is intended to serve as a valuable resource for professionals in research and development who require detailed analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-methylnonane, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals the chemical environment of the hydrogen atoms. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Table 1: ¹H NMR Spectroscopic Data for 4-Methylnonane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 6H | -CH₃ (C1 and C9) |

| ~0.85 | Doublet | 3H | -CH₃ (at C4) |

| ~1.26 | Multiplet | 12H | -CH₂- (C2, C3, C5, C6, C7, C8) |

| ~1.40 | Multiplet | 1H | -CH- (C4) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in 4-methylnonane. Due to the lack of readily available, publicly accessible experimental data, the following table presents predicted ¹³C NMR chemical shifts based on established empirical rules and spectral databases for similar branched alkanes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methylnonane

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~14.1 | C1, C9 |

| ~19.5 | C4-CH₃ |

| ~23.0 | C2 |

| ~29.5 | C7 |

| ~30.0 | C3 |

| ~32.0 | C5 |

| ~33.0 | C8 |

| ~36.5 | C6 |

| ~34.0 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like 4-methylnonane, the spectrum is characterized by C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 4-Methylnonane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1465 | -CH₂- bend (scissoring) | Medium |

| 1375 | -CH₃ bend (symmetric) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-methylnonane, electron ionization (EI) is a common method, which leads to the formation of a molecular ion (M⁺) and various fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 4-Methylnonane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | Low | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 99 | High | [C₇H₁₅]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A sample of 4-methylnonane is dissolved in a deuterated solvent, typically CDCl₃, containing a small amount of TMS as an internal standard. The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

A drop of neat 4-methylnonane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then scanned with a broad range of infrared frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mass Spectrometry

A small amount of 4-methylnonane is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of 4-methylnonane.

Caption: Workflow for the structural elucidation of 4-methylnonane using spectroscopic methods.

The Enigmatic Presence of 4-Methylnonane: A Technical Guide to its Natural Occurrence and Analysis in Plants and Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnonane, a branched-chain alkane, is a volatile organic compound that has been identified in the chemical profiles of both plants and insects. While its presence is documented, its precise ecological roles and biosynthetic pathways are still areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 4-Methylnonane, detailing its presence in specific plant and insect species. It further outlines the general biosynthetic pathways for branched-chain alkanes in these organisms and presents detailed experimental protocols for their extraction, identification, and quantification. This document aims to serve as a foundational resource for researchers in chemical ecology, entomology, and natural product chemistry, facilitating further exploration into the biological significance of this and related semiochemicals.

Natural Occurrence of 4-Methylnonane

The presence of 4-Methylnonane has been reported in a limited number of plant species. While initial reports suggested its presence in Asystasia gangetica, detailed GC-MS analyses of the plant's volatile compounds have not consistently identified this specific alkane. More substantiated evidence points to its inclusion in the complex volatile profiles of other plants.

In the insect world, while direct evidence for 4-Methylnonane as a pheromone is scarce, it is a component of the complex mixture of cuticular hydrocarbons (CHCs) found on the epicuticle of many insects. These CHCs are crucial for preventing desiccation and are involved in chemical communication. The closely related isomer, 2-methylnonane (B165365), has been shown to elicit electrophysiological and behavioral responses in insects, suggesting that 4-methylnonane may also have a role as a semiochemical.

Table 1: Documented and Implied Occurrences of 4-Methylnonane in Plants

| Species | Plant Part | Method of Identification | Quantitative Data | Reference(s) |

| Cicer arietinum (Chickpea) | Seed | Headspace GC-MS | Present in a complex mixture of aliphatic hydrocarbons, but specific quantification is not available. | [1][2] |

| Vanilla tahitensis (Tahitian Vanilla) | Cured Beans | GC-MS | Mentioned in the context of vanilla volatiles, but often refers to the related compound 3-Methylnonane-2,4-dione. The presence of the alkane itself is not definitively quantified. | [3] |

Table 2: Documented Roles of Methylnonane Isomers in Insects

| Species | Compound | Function | Type of Response | Reference(s) |

| Plutella xylostella (Diamondback Moth) | 2-Methylnonane | Repellent | Electroantennographic (EAG) response and behavioral avoidance. | [4] |

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of 4-Methylnonane and other branched-chain alkanes follows general pathways derived from fatty acid metabolism in both plants and insects.

Biosynthesis in Plants

In plants, the biosynthesis of long-chain alkanes, including branched-chain variants, is primarily associated with the epidermis of aerial tissues. The process involves two main stages: the elongation of fatty acid chains and their subsequent conversion to alkanes.

-

Fatty Acid Elongation: Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

-

Conversion to Alkanes: The VLCFAs are then transported to the outer surface of the plasma membrane or the cell wall where they are converted to alkanes. This is thought to occur via two primary pathways:

-

Decarbonylation Pathway: An aldehyde intermediate is formed from the fatty acid, which is then decarbonylated to produce an alkane with one less carbon atom and a molecule of carbon monoxide.

-

Acyl-ACP Reductase Pathway followed by a Decarbonylase: In some organisms, an acyl-ACP is reduced to an aldehyde, which is then converted to an alkane and carbon monoxide.

-

The introduction of a methyl branch, as in 4-Methylnonane, is believed to occur during the fatty acid elongation process through the incorporation of a methyl-branched precursor, likely derived from branched-chain amino acid catabolism.

Diagram 1: General biosynthetic pathway of branched-chain alkanes in plants.

Biosynthesis in Insects

In insects, branched-chain alkanes are major components of their cuticular hydrocarbons (CHCs), synthesized primarily in specialized cells called oenocytes. The pathway is a modification of the fatty acid synthase (FAS) system.

-

Initiation: The synthesis begins with a primer, which can be acetyl-CoA for straight-chain alkanes or a branched-chain acyl-CoA derived from amino acid catabolism (e.g., from valine or isoleucine).

-

Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. A methyl branch is introduced by substituting a malonyl-CoA with a methylmalonyl-CoA during an elongation cycle. The timing of this substitution determines the position of the methyl group.

-

Reduction and Decarbonylation: The resulting very-long-chain methyl-branched fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final methyl-branched alkane.

Diagram 2: General biosynthetic pathway of methyl-branched alkanes in insects.

Experimental Protocols

The analysis of 4-Methylnonane from biological matrices requires sensitive and specific analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The following are detailed protocols for the extraction and analysis of this compound from plant and insect tissues.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for the extraction of volatile and semi-volatile compounds from plant material, such as seeds and leaves.

Materials:

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Grind the plant material (e.g., 1-2 g of chickpea seeds) into a fine powder. Transfer the powder into a 20 mL headspace vial and seal it immediately.

-

Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Manually or automatically insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 30-60 minutes) at the equilibration temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes onto the GC column for a few minutes.

-

GC-MS Parameters (Example):

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

MS Detection: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

-

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated alkane) should be added to the sample before equilibration. A calibration curve is constructed using authentic standards of 4-Methylnonane.

Diagram 3: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Protocol 2: Solvent Extraction of Insect Cuticular Hydrocarbons

This protocol is designed for the extraction of CHCs from the surface of insects with minimal contamination from internal lipids.

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (B92381) or Pentane (analytical grade)

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Collection: Collect insects of a known age and sex. They can be anaesthetized by cooling.

-

Extraction: Place a single insect (or a small group for tiny species) into a 2 mL glass vial. Add a known volume of hexane (e.g., 200 µL) and vortex gently for 2-5 minutes.

-

Sample Recovery: Carefully remove the insect from the vial. The remaining solvent contains the extracted CHCs.

-

Concentration: Concentrate the extract to a smaller volume (e.g., 20-50 µL) under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

-

GC-MS Parameters (Example):

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Initial temperature of 50°C for 2 min, ramp at 20°C/min to 320°C, and hold for 10 min.

-

MS Detection: EI ionization at 70 eV, scanning from m/z 50 to 550.

-

-

Quantification: Add an internal standard (e.g., n-octadecane) to the solvent before extraction. Create a calibration curve with a synthetic standard of 4-Methylnonane.

Signaling Pathways and Ecological Roles

While the specific signaling pathways and ecological functions of 4-Methylnonane are not yet fully elucidated, the known roles of related branched-chain alkanes and isomers provide a framework for hypothesized functions.

Potential Role in Plant-Insect Interactions

Volatile organic compounds released by plants can act as synomones (attracting beneficial insects like parasitoids), kairomones (attracting herbivores), or allomones (repelling herbivores). Given that the isomer 2-methylnonane has been shown to be a repellent for Plutella xylostella, it is plausible that 4-methylnonane could also function in plant defense by deterring certain herbivores.[4] Conversely, for specialist herbivores that have adapted to host plant chemistry, it could potentially act as an attractant or an oviposition cue.

Potential Role in Insect-Insect Communication

As a component of cuticular hydrocarbons, 4-Methylnonane contributes to the overall chemical signature of an insect. This signature is critical for species and sex recognition, as well as for distinguishing nestmates from non-nestmates in social insects. While it may not be a primary pheromone component, its presence and relative abundance could modulate the activity of other pheromonal compounds.

The detection of volatile semiochemicals by insects primarily occurs through olfactory receptor neurons (ORNs) located in the antennae. The binding of a ligand like 4-Methylnonane to a specific olfactory receptor (OR) would trigger a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the transmission of an electrical signal to the antennal lobe of the brain for processing.

Diagram 4: Generalized olfactory signaling pathway in insects.

Conclusion and Future Directions

4-Methylnonane represents an intriguing yet understudied component of the chemical landscape of plants and insects. While its presence has been noted, a significant gap remains in our understanding of its quantitative distribution and specific biological functions. Future research should focus on:

-

Quantitative Surveys: Performing targeted quantitative analyses of 4-Methylnonane in a wider range of plant and insect species to establish its prevalence and typical concentrations.

-

Behavioral Bioassays: Utilizing synthetic 4-Methylnonane in electrophysiological (e.g., EAG) and behavioral assays with various insect species to determine its role as an attractant, repellent, or modulator of other semiochemicals.

-

Biosynthetic Pathway Elucidation: Employing stable isotope labeling studies to trace the metabolic origins of the methyl group and the carbon backbone of 4-Methylnonane in both plants and insects.

A deeper understanding of the role of 4-Methylnonane and other branched-chain alkanes holds promise for the development of novel pest management strategies and for unraveling the complex chemical communication networks that govern ecological interactions.

References

The Biological Significance of 4-Methylnonane and Other Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, play critical and multifaceted roles in biological systems. While often overshadowed by more complex signaling molecules, these simple lipids are fundamental to processes ranging from chemical communication to physiological regulation. This technical guide provides an in-depth exploration of the biological significance of branched alkanes, with a particular focus on 4-Methylnonane and its structural analogs. We delve into their roles as semiochemicals, their presence in various organisms, and the experimental methodologies employed to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, drug development, and related fields, offering detailed protocols and a summary of key quantitative findings to facilitate further investigation into this underexplored area of chemical biology.

Introduction: The Overlooked Importance of Branched Alkanes

Branched alkanes are aliphatic hydrocarbons characterized by a main carbon chain with one or more alkyl side chains. These molecules are key components of the cuticular hydrocarbon (CHC) profile of insects, where they primarily serve to prevent desiccation.[1][2] Beyond this vital physiological role, branched alkanes have evolved to function as a sophisticated language of chemical signals, mediating a wide array of behaviors.[3]

The specific positioning and stereochemistry of the methyl branches contribute to the diversity and specificity of these signals, influencing species and nestmate recognition, mating behavior, and territorial marking.[4] While the broader significance of branched alkanes is increasingly recognized, the specific roles of many individual compounds, such as 4-Methylnonane, remain less understood. However, the well-documented pheromonal activity of structurally related compounds, like 4-Methyl-5-nonanone and 4-Methyl-5-nonanol in weevils, strongly suggests a potential role for 4-Methylnonane as a semiochemical.[5] This guide aims to synthesize the current knowledge on branched alkanes and provide the necessary technical framework for future research.

Biological Roles of Branched Alkanes

Insect Cuticular Hydrocarbons (CHCs)

The primary and most well-studied role of branched alkanes is as components of the waxy outer layer of the insect cuticle. This hydrophobic layer is crucial for preventing water loss, a significant challenge for terrestrial insects with a high surface-area-to-volume ratio. The composition of CHCs, including the chain length and branching patterns of alkanes, can vary between species and even between different populations of the same species, reflecting adaptations to different environmental conditions.[1][2]

Semiochemical Functions

Beyond their protective function, branched alkanes are pivotal in chemical communication. They can act as:

-

Pheromones: Chemical signals that mediate interactions between individuals of the same species. These can be sex pheromones, aggregation pheromones, or trail pheromones. For instance, 4-Methyl-5-nonanone is a species-specific sex pheromone for the Asian palm red weevil (Rhynehophorus ferrugineus).[6]

-

Kairomones: Interspecific signals that benefit the receiver but not the emitter. For example, a predator might use the CHCs of its prey to locate it.[7]

-

Allomones: Interspecific signals that benefit the emitter but not the receiver, such as in the case of a repellent.

-

Synomones: Interspecific signals that benefit both the emitter and the receiver.

The specificity of these signals often lies in the precise blend of different hydrocarbons and the stereochemistry of the branched components.

Occurrence in Other Organisms

While extensively studied in insects, branched alkanes are also found in other organisms:

-

Plants: Some plants emit volatile branched alkanes, which can play a role in plant-insect interactions, either as attractants for pollinators or as deterrents for herbivores.[8] For example, 4-Methylnonane has been identified as a volatile compound in chickpea seed.[9]

-

Mammals: Branched alkanes can be components of scent marks used for territorial marking and social communication.[10][11][12] The composition of these secretions can convey information about the individual's sex, social status, and reproductive state.

Data Presentation: Quantitative Analysis of Branched Alkanes

Quantitative data on the presence and biological activity of specific branched alkanes are crucial for understanding their function. The following tables summarize the types of quantitative data typically collected in studies of these compounds. Note: Specific quantitative data for 4-Methylnonane is limited in the current literature; the tables below are illustrative of the data formats used in the field.

| Compound | Organism | Source | Concentration/Relative Abundance | Method | Reference |

| 4-Methylnonane | Cicer arietinum (Chickpea) | Seed volatiles | Identified, but not quantified | GC-MS | [9] |

| 4-Methyl-5-nonanone | Rhynchophorus ferrugineus | Pheromone gland | Not specified | GC-MS | [6] |

| 4-Methyl-5-nonanol | Sugarcane weevil | Pheromone | Not specified | GC-MS | [5] |

| Branched Alkanes | Schistocerca vaga (Grasshopper) | Cast skins | Monomethylalkanes: 24%, Dimethylalkanes: 35%, Trimethylalkanes: 3% | GC-MS | [13] |

Table 1: Natural Occurrence of 4-Methylnonane and Related Branched Alkanes.

| Insect Species | Compound | Concentration | Behavioral Response | Bioassay Type | Reference |

| Hypothetical Beetle sp. | 4-Methylnonane | 1 µg | Increased walking speed and turning rate | Y-tube Olfactometer | N/A |

| Hypothetical Beetle sp. | 4-Methylnonane | 10 µg | Significant attraction (70% choice for treated arm) | Y-tube Olfactometer | N/A |

| Hypothetical Beetle sp. | 4-Methylnonane | 100 µg | No significant difference from control | Y-tube Olfactometer | N/A |

Table 2: Hypothetical Dose-Response Data from a Behavioral Bioassay with 4-Methylnonane.

| Insect Species | Compound | Concentration (µg on filter paper) | EAG Response (mV) | Reference |

| Leptinotarsa decemlineata | trans-2-hexen-1-ol | 10 | ~1.5 | [14] |

| Leptinotarsa decemlineata | cis-3-hexen-1-ol | 10 | ~1.2 | [14] |

| Hypothetical Beetle sp. | 4-Methylnonane | 1 | 0.2 ± 0.05 | N/A |

| Hypothetical Beetle sp. | 4-Methylnonane | 10 | 0.8 ± 0.1 | N/A |

| Hypothetical Beetle sp. | 4-Methylnonane | 100 | 1.5 ± 0.2 | N/A |

Table 3: Electroantennography (EAG) Response to Plant Volatiles and Hypothetical Response to 4-Methylnonane.

Experimental Protocols

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for GC-MS analysis.

Materials:

-

Insects of known species, age, and sex

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-Hexane or pentane (B18724) (analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

Internal standard (e.g., n-dodecane)

Procedure:

-

Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.

-

Add a known volume of solvent (e.g., 500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.

-

Agitate the vial on a vortex mixer for 2 minutes to facilitate the extraction of surface lipids.

-

Carefully transfer the solvent extract to a clean GC vial with a micro-insert, leaving the insect behind.

-

Add a known amount of an internal standard to the extract for quantification purposes.

-

The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the CHC extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Parameters:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp 1: 20 °C/min to 150 °C

-

Ramp 2: 5 °C/min to 320 °C, hold for 10 min

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Data Analysis:

-

Identify individual compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).

-

For branched alkanes, analyze the fragmentation patterns to determine the position of the methyl groups.

-

Quantify the relative abundance of each compound by integrating the area under its corresponding peak and normalizing to the total ion chromatogram.

-

For absolute quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve.

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Live insects

-

Synthetic 4-Methylnonane (and other test compounds)

-

Solvent (e.g., paraffin (B1166041) oil or hexane)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition)

-

Odor delivery system (purified air, stimulus controller)

Procedure:

-

Immobilize an insect (e.g., by chilling) and mount it on a stage.

-

Excise an antenna and mount it between two electrodes filled with a conductive saline solution.

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Prepare serial dilutions of 4-Methylnonane in the chosen solvent.

-

Apply a known volume of a dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

-

Introduce a puff of air through the stimulus cartridge into the continuous airflow directed at the antenna.

-

Record the resulting depolarization of the antennal membrane (the EAG response).

-

Test a range of concentrations and a solvent control to generate a dose-response curve.

Behavioral Bioassay (Y-tube Olfactometer)

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile compound.

Materials:

-

Y-tube olfactometer

-

Airflow system (pump, flow meters, charcoal filter)

-

Test insects

-

Synthetic 4-Methylnonane

-

Solvent

Procedure:

-

Set up the Y-tube olfactometer with a continuous, clean airflow through both arms.

-

Apply a solution of 4-Methylnonane in a solvent to a filter paper and place it in the odor source chamber of one arm.

-

Place a filter paper with only the solvent in the odor source chamber of the other arm (control).

-

Introduce a single insect at the downwind end of the Y-tube.

-

Observe the insect's movement and record which arm it enters and how long it stays.

-

A choice is typically recorded when the insect moves a certain distance into an arm and remains there for a specified time.

-

Test a sufficient number of insects, alternating the position of the treatment and control arms to avoid positional bias.

-

Analyze the data statistically (e.g., using a chi-square test) to determine if there is a significant preference for the arm with 4-Methylnonane.

Mandatory Visualizations

Caption: Experimental workflow for the study of branched alkanes.

Caption: Generalized signaling pathway for a branched alkane semiochemical.

Conclusion and Future Directions

Branched alkanes, including 4-Methylnonane, represent a significant and often underestimated class of biologically active molecules. Their roles in insect physiology and chemical communication are well-established, and emerging evidence points to their importance in a wider range of organisms. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds.

Future research should focus on:

-

Identifying the specific biological roles of understudied branched alkanes like 4-Methylnonane. This includes screening for their presence in a wider variety of organisms and conducting detailed behavioral and electrophysiological assays.

-

Investigating the importance of stereochemistry. The synthesis and testing of individual enantiomers of chiral branched alkanes are crucial for understanding the specificity of their biological activity.

-

Elucidating the biosynthetic pathways of these compounds in different organisms, which could reveal novel enzymatic targets for drug development or pest control.

-

Exploring the potential for synergistic or antagonistic interactions between different branched alkanes and other semiochemicals.

By applying the techniques described herein and pursuing these future research directions, the scientific community can further unravel the complex and fascinating world of chemical communication mediated by these seemingly simple molecules.

References

- 1. vurup.sk [vurup.sk]

- 2. mdpi.com [mdpi.com]

- 3. Insects' perception and behavioral responses to plant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the analysis of n-alkanes and other plant-wax compounds and for their use as markers for quantifying the nutrient supply of large mammalian herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. Plant Volatile Organic Compounds: Revealing the Hidden Interactions | MDPI [mdpi.com]

- 9. 4-methyl nonane, 17301-94-9 [thegoodscentscompany.com]

- 10. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review [mdpi.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Mammalian scent gland marking and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Normal and branched alkanes from cast skins of the grasshopper Schistocerca vaga (Scudder) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. olfacts.nl [olfacts.nl]

An In-depth Technical Guide to 4-Methylnonane as a Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnonane is a branched-chain alkane and a volatile organic compound (VOC) with the chemical formula C₁₀H₂₂.[1] As a component of various petroleum-derived products, its presence in the environment and potential biological effects are of significant interest to researchers in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of 4-Methylnonane. While specific data for 4-Methylnonane is limited in some areas, this guide also incorporates information from structurally related branched alkanes to provide a broader understanding.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-Methylnonane is crucial for predicting its environmental distribution, biological uptake, and behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [2][3] |

| CAS Number | 17301-94-9 | [4][5] |

| Appearance | Clear, colorless liquid | [3][6] |

| Boiling Point | 163-166 °C | [7] |

| Density | 0.73 g/mL at 20 °C | [7] |

| Vapor Pressure | Data not available | |

| Water Solubility | Insoluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.3 (estimated) | [3] |

| Flash Point | 44 °C (closed cup) |

Analytical Methodologies

The accurate detection and quantification of 4-Methylnonane in various matrices are essential for research and monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique.

Experimental Protocol: Analysis of 4-Methylnonane in Air Samples by GC-MS

This protocol provides a general framework for the analysis of 4-Methylnonane in air samples.

Objective: To identify and quantify 4-Methylnonane in an air sample.

Materials:

-

Sorbent tubes (e.g., Tenax® TA, Carbopack™)

-

Personal or ambient air sampling pump

-

Thermal desorber

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

High-purity helium carrier gas

-

4-Methylnonane standard solution

-

Internal standard (e.g., deuterated toluene)

Procedure:

-

Sample Collection:

-

Connect a sorbent tube to the sampling pump.

-

Draw a known volume of air through the sorbent tube at a calibrated flow rate.

-

After sampling, cap the sorbent tube and store it at 4°C until analysis.

-

-

Sample Preparation and Thermal Desorption:

-

Spike the sorbent tube with a known amount of internal standard.

-

Place the sorbent tube in the thermal desorber.

-

Heat the tube to desorb the trapped volatile compounds, which are then cryofocused at the head of the GC column.

-

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-350.

-

-

-

Data Analysis:

-

Identify 4-Methylnonane by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the concentration of 4-Methylnonane using the internal standard method, constructing a calibration curve with known concentrations of the standard.

-

Biological Interactions and Signaling Pathways

Direct research on the specific signaling pathways affected by 4-Methylnonane is currently not available in the public literature. However, as a branched-chain alkane, its metabolism is expected to follow general pathways for hydrocarbon degradation. It is important to note that drawing parallels to structurally similar but more reactive compounds like 4-hydroxynonenal (B163490) (HNE), which is a product of lipid peroxidation and a known modulator of various signaling pathways, would be speculative without direct evidence.

Metabolism

The initial step in the metabolism of alkanes is typically hydroxylation, catalyzed by cytochrome P450 monooxygenases. This process converts the inert alkane into a more reactive alcohol, which can then undergo further oxidation.

Toxicology

The toxicological profile of 4-Methylnonane is primarily associated with its properties as a solvent and a component of hydrocarbon mixtures.

Human Health Effects

-

Neurotoxicity: 4-Methylnonane is classified as a neurotoxin.[6] Acute exposure to high concentrations of similar volatile organic compounds can lead to "acute solvent syndrome," characterized by dizziness, headache, nausea, and confusion.[6]

-

Irritation: It may cause irritation to the skin and eyes.[6]

-

Aspiration Hazard: As with other low-viscosity hydrocarbons, there is a potential for aspiration into the lungs if swallowed, which can cause chemical pneumonitis.

Toxicological Data

| Endpoint | Value (for related C9-C14 aliphatic hydrocarbons) | Species | Reference |

| Oral LD50 | > 2000 mg/kg | Rat | [8] |

| Dermal LD50 | > 2000 mg/kg | Rat | [8] |

| Inhalation LC50 | Data not available for 4-Methylnonane | ||

| NOAEL (Reproductive/Developmental) | 1000 mg/kg-day | Rat | [8] |

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol outlines a general method for assessing the neurotoxicity of a volatile organic compound like 4-Methylnonane using a neuronal cell line.

Objective: To determine the cytotoxic effect of 4-Methylnonane on a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

4-Methylnonane

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in the appropriate medium in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a series of dilutions of 4-Methylnonane in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of 4-Methylnonane. Include a vehicle control (medium with the solvent used to dissolve 4-Methylnonane, if any) and a negative control (medium only).

-

Incubate the cells for 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the cell viability against the concentration of 4-Methylnonane to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

Environmental Fate and Ecotoxicology

As a VOC, 4-Methylnonane can be released into the atmosphere and other environmental compartments. Its fate is governed by processes such as volatilization, adsorption, and biodegradation.

Environmental Persistence and Biodegradation

Branched-chain alkanes are generally considered to be biodegradable, although at a slower rate than their linear counterparts.[9][10] The methyl branching can hinder the initial enzymatic attack by microorganisms.[9] Biodegradation in soil and water is expected to be the primary removal mechanism. The process is typically initiated by aerobic microorganisms through terminal or sub-terminal oxidation.[11]

Ecotoxicological Data

Specific ecotoxicity data for 4-Methylnonane is scarce. However, studies on similar branched alkanes indicate a low acute toxicity concern for aquatic life.[8] Chronic effects are generally not observed for hydrocarbons with an aqueous solubility below approximately 5 mg/L.[12]

| Endpoint | Value (for related C10-C12 isoalkanes) | Organism | Reference |

| Acute Fish Toxicity (LC50) | > 1000 mg/L (WAF) | Oncorhynchus mykiss | [8] |

| Acute Daphnia Toxicity (EC50) | > 1000 mg/L (WAF) | Daphnia magna | [8] |

| Algal Growth Inhibition (EC50) | > 1000 mg/L (WAF) | Pseudokirchneriella subcapitata | [8] |

(WAF: Water Accommodated Fraction)

Experimental Protocol: Soil Biodegradation Assay

This protocol provides a general method for assessing the biodegradability of 4-Methylnonane in soil.

Objective: To determine the rate of biodegradation of 4-Methylnonane in a soil matrix.

Materials:

-

Test soil with a known microbial population

-

4-Methylnonane

-

Mineral salts medium

-

Incubation flasks

-

Gas chromatograph (GC)

-

Solvent for extraction (e.g., hexane)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Microcosms:

-

Weigh a known amount of soil into each incubation flask.

-

Spike the soil with a known concentration of 4-Methylnonane.

-

Adjust the moisture content of the soil with the mineral salts medium to an optimal level for microbial activity (e.g., 60% of water holding capacity).

-

Prepare sterile control flasks (e.g., by autoclaving the soil) to account for abiotic losses.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

Periodically sacrifice replicate flasks for analysis over a set time course (e.g., 0, 7, 14, 28, and 56 days).

-

-

Extraction and Analysis:

-

At each time point, extract the remaining 4-Methylnonane from the soil samples using a suitable solvent like hexane.

-

Dry the extract with anhydrous sodium sulfate.

-

Analyze the concentration of 4-Methylnonane in the extract using a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

-

Data Analysis:

-

Plot the concentration of 4-Methylnonane over time.

-

Calculate the biodegradation rate and the half-life of 4-Methylnonane in the soil.

-

Conclusion

4-Methylnonane is a volatile organic compound with well-defined physicochemical properties. Its analysis is readily achievable using standard chromatographic techniques. While it is classified as a neurotoxin and an irritant, available data on related compounds suggest low systemic and environmental toxicity. The primary mechanism for its removal from the environment is likely biodegradation, although this process may be slower than for linear alkanes. A significant knowledge gap exists regarding its specific interactions with biological systems and its potential to modulate signaling pathways. Future research should focus on elucidating these interactions to provide a more complete understanding of its toxicological profile and potential risks to human health and the environment.

References

- 1. CAS 17301-94-9: (±)-4-Methylnonane | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methylnonane | C10H22 | CID 28455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (RS)-4-methylnonane - Wikidata [wikidata.org]

- 5. Nonane, 4-methyl- [webbook.nist.gov]

- 6. 4-Methylnonane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Exploring the Reactivity of Polyoxometalates toward Proteins: From Interactions to Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. santos.com [santos.com]

- 9. organic chemistry - Biodegrability of straight chain and branched chain detergents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-methylnonane, a branched alkane with applications in various fields of chemical research and development. While the direct alkylation of nonane (B91170) presents significant challenges regarding selectivity and yield, this document details more efficient and established methodologies. The primary focus is on the Corey-House synthesis and the Grignard reaction, which offer reliable pathways to this target molecule. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to assist researchers in the practical synthesis and characterization of 4-methylnonane.

Introduction

4-Methylnonane is a saturated, branched-chain hydrocarbon. Its structural isomerism and physicochemical properties make it a subject of interest in fields such as lubricant technology, fuel science, and as a non-polar solvent in organic synthesis. The controlled synthesis of specific alkane isomers like 4-methylnonane is crucial for studying structure-property relationships and for the preparation of more complex molecules.

Direct alkylation of a linear alkane such as nonane to introduce a methyl group at a specific position is notoriously difficult due to the inertness of C-H bonds and the statistical probability of substitution at multiple sites, leading to a mixture of isomers. Therefore, more strategic synthetic approaches are required to achieve high purity and yield of the desired product. This guide explores the two most viable and widely applicable methods for the synthesis of 4-methylnonane: the Corey-House synthesis and the Grignard reaction followed by reduction.

Synthetic Pathways to 4-Methylnonane

Two principal synthetic strategies have been identified as the most effective for the preparation of 4-methylnonane.

Corey-House Synthesis

The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of unsymmetrical alkanes.[1][2] The key step involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][3] For the synthesis of 4-methylnonane, two retrosynthetic disconnections are possible. A practical approach involves the reaction of lithium dipentylcuprate with 2-bromobutane (B33332) or lithium di(sec-butyl)cuprate with 1-bromopentane (B41390). The former is generally preferred as it utilizes a primary alkyl halide, which is more reactive in the coupling step.[1]

Corey-House synthesis pathway for 4-methylnonane.

Grignard Reaction followed by Reduction

The Grignard reaction provides another robust route to construct the carbon skeleton of 4-methylnonane. This method involves the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. Subsequent reduction of the alcohol yields the target alkane. For 4-methylnonane, this can be achieved by reacting pentylmagnesium bromide with butan-2-one to form 4-methylnonan-4-ol. The resulting tertiary alcohol can then be reduced to 4-methylnonane.

Grignard reaction pathway for the synthesis of 4-methylnonane.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-methylnonane via the Corey-House and Grignard reaction pathways.

Corey-House Synthesis of 4-Methylnonane

This procedure is adapted from general methods for Corey-House synthesis.[4][5]

Step 1: Preparation of Pentyllithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium metal (2.2 equivalents) in anhydrous diethyl ether.

-

Add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of lithium.

-

The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the lithium has reacted.

Step 2: Formation of Lithium Dipentylcuprate (Gilman Reagent)

-

In a separate flame-dried flask under nitrogen, prepare a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared pentyllithium solution (2.0 equivalents) to the stirred suspension of copper(I) iodide.

-

The mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent, which appears as a clear, colorless to slightly yellow solution.

Step 3: Coupling Reaction

-

To the freshly prepared Gilman reagent at -78 °C, add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure 4-methylnonane.

Grignard Synthesis of 4-Methylnonane

This procedure is based on standard Grignard reaction protocols followed by reduction.[6][7]

Step 1: Preparation of Pentylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Butan-2-one

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methylnonan-4-ol.

Step 3: Reduction of 4-Methylnonan-4-ol to 4-Methylnonane

Two common methods for the reduction of the tertiary alcohol are the Wolff-Kishner and Clemmensen reductions of the corresponding ketone, or conversion of the alcohol to a halide or tosylate followed by reductive cleavage. A direct reduction method is detailed below.

Via Conversion to Alkyl Halide and Reduction:

-

The crude 4-methylnonan-4-ol is treated with concentrated hydrochloric acid with vigorous stirring to convert it to 4-chloro-4-methylnonane.

-

The organic layer is separated, washed with water, and dried.

-

The crude 4-chloro-4-methylnonane is then reduced to 4-methylnonane using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran.

-

The reaction is carefully quenched with water and aqueous base.

-

The product is extracted with an organic solvent, dried, and purified by fractional distillation.

Alternatively, via Dehydration and Hydrogenation:

-

The crude 4-methylnonan-4-ol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of isomeric alkenes (4-methylnonenes).

-

The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford 4-methylnonane.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-methylnonane and its intermediates.

Table 1: Physical and Spectroscopic Data of 4-Methylnonane

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [8] |

| Molecular Weight | 142.28 g/mol | [8] |

| Boiling Point | 165-166 °C | |

| Density | 0.738 g/mL at 20 °C | |

| ¹H NMR (CDCl₃) | δ 0.85-0.95 (m, 6H), 1.05-1.40 (m, 15H) | |

| ¹³C NMR (CDCl₃) | δ 14.1, 19.3, 23.0, 29.6, 30.0, 32.7, 34.6, 36.8 | |

| Mass Spectrum (EI) | m/z (%): 142 (M⁺), 99, 85, 71, 57, 43 | [8] |

Table 2: Comparison of Synthetic Routes

| Parameter | Corey-House Synthesis | Grignard Reaction & Reduction |

| Starting Materials | 1-Bromopentane, Lithium, Copper(I) Iodide, 2-Bromobutane | 1-Bromopentane, Magnesium, Butan-2-one, Reducing Agent |

| Key Intermediate | Lithium Dipentylcuprate | 4-Methylnonan-4-ol |

| Number of Steps | 3 (in situ) | 3-4 |

| Typical Yield | 70-90% | 60-80% (overall) |

| Key Advantages | High yield, excellent for unsymmetrical alkanes | Readily available starting materials |

| Key Disadvantages | Requires preparation of air- and moisture-sensitive organometallic reagents | Multi-step process, potential for side reactions during reduction |

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of 4-methylnonane.

General workflow for the synthesis and characterization of 4-methylnonane.

Conclusion

The synthesis of 4-methylnonane is most effectively achieved through well-established organometallic routes rather than direct alkylation of nonane. The Corey-House synthesis offers a highly efficient and direct method for coupling the necessary alkyl fragments, generally providing high yields. The Grignard reaction, followed by reduction of the intermediate tertiary alcohol, presents a viable alternative, utilizing readily accessible starting materials. The choice of synthetic pathway will depend on the specific requirements of the research, including desired yield, scale, and available resources. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and characterization of 4-methylnonane for researchers and professionals in the chemical sciences.

References

- 1. byjus.com [byjus.com]

- 2. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 4-Methylnonane | C10H22 | CID 28455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic Hydrogenation for the Production of 4-Methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the catalytic hydrogenation process for the synthesis of 4-methylnonane, a saturated alkane. The document details the underlying chemical principles, common catalytic systems, and representative experimental protocols. Quantitative data from analogous hydrogenation reactions are presented to offer insights into expected yields and reaction efficiencies. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of this synthetic methodology.

Introduction

Catalytic hydrogenation is a fundamental and widely employed chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their corresponding saturated counterparts.[1][2][3] This process involves the addition of hydrogen (H₂) across a double or triple bond, facilitated by a metal catalyst.[1][4] The production of 4-methylnonane from an unsaturated precursor, such as 4-methyl-1-nonene or other isomers of methylnonene, is a direct application of this technology. 4-Methylnonane, as a branched-chain alkane, may find applications as a solvent, a component in fuel blends, or as a building block in the synthesis of more complex molecules.

This guide will focus on the practical aspects of performing the catalytic hydrogenation of a generic methylnonene isomer to yield 4-methylnonane, with a particular emphasis on heterogeneous catalysis using palladium on carbon (Pd/C), a common and efficient catalyst for this transformation.[1]

The Catalytic Hydrogenation Reaction

The overall reaction for the production of 4-methylnonane from a methylnonene precursor is as follows:

C₁₀H₂₀ (4-Methylnonene Isomer) + H₂ --(Catalyst)--> C₁₀H₂₂ (4-Methylnonane)

This reaction is an exothermic process, where the relatively weak pi (π) bond of the alkene and the H-H bond are broken and replaced by two new, more stable carbon-hydrogen (C-H) sigma (σ) bonds.[1] The reaction requires a catalyst to lower the activation energy and allow the reaction to proceed at a reasonable rate under manageable conditions.[3]

Catalytic Systems

While various transition metals, including platinum, nickel, and rhodium, can catalyze hydrogenation, palladium is one of the most commonly used metals for this purpose.[1][2] It is typically supported on a high-surface-area material like activated carbon (palladium on carbon, or Pd/C) to maximize its efficiency and allow for easy separation from the reaction mixture upon completion.[1]

Table 1: Common Catalysts for Alkene Hydrogenation

| Catalyst | Support | Typical Reaction Conditions | Notes |

| Palladium (Pd) | Activated Carbon (C) | Room temperature to moderate heat (25-80 °C), Atmospheric to low H₂ pressure (1-10 atm) | Highly active and versatile for a wide range of alkenes. Prone to poisoning by sulfur compounds. |

| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, Atmospheric H₂ pressure | Very active catalyst, often used when other catalysts are ineffective. |

| Nickel (Ni) | Raney Nickel (Ra-Ni) | Higher temperatures and pressures (e.g., 50-100 °C, 5-10 atm) | A less expensive alternative to precious metal catalysts, but often requires more forcing conditions.[2] |

| Rhodium (Rh) | Alumina (Al₂O₃) or Carbon (C) | Room temperature, Atmospheric H₂ pressure | Often used for the hydrogenation of aromatic compounds. |

| Ruthenium (Ru) | Carbon (C) | Varies depending on the substrate | Can be used for a variety of reductions, including those of carbonyl groups. |

Experimental Protocol: A Representative Procedure

While specific experimental data for the hydrogenation of 4-methylnonene isomers is not extensively detailed in publicly available literature, a general and reliable protocol can be adapted from standard procedures for alkene hydrogenation using palladium on carbon. The following is a representative experimental protocol.

Materials and Equipment

-

Reactant: 4-Methyl-1-nonene (or other methylnonene isomer)

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Solvent: Ethanol or Ethyl Acetate (degassed)

-

Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

-

Reaction Vessel: Round-bottom flask

-

Stirring: Magnetic stirrer and stir bar

-

Inert Gas: Argon or Nitrogen

-

Filtration: Celite or a similar filter aid, Buchner funnel, and filter flask

-

Workup: Rotary evaporator

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the alkene). The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) to remove oxygen.[5]

-

Solvent and Substrate Addition: A solution of the 4-methylnonene isomer in a suitable solvent (e.g., ethanol) is prepared and degassed by bubbling with an inert gas. This solution is then added to the reaction flask via syringe.[6]

-

Hydrogenation: The inert gas inlet is replaced with a hydrogen-filled balloon (for atmospheric pressure hydrogenation) or connected to a hydrogen gas cylinder for reactions at elevated pressure. The reaction mixture is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[6][7]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by periodically taking small aliquots from the reaction mixture.

-

Workup: Upon completion, the hydrogen source is removed, and the flask is purged again with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the solid Pd/C catalyst. The Celite pad should be washed with a small amount of the solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric, especially after use, and should be kept wet with solvent during filtration and disposal.[7]

-

Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude 4-methylnonane. Further purification, if necessary, can be achieved by distillation or column chromatography.

Quantitative Data: Insights from Analogous Systems

As specific quantitative data for the hydrogenation of 4-methylnonene is scarce, we present data from the hydrogenation of a structurally similar branched alkene, 4-methyl-1-cyclohexene, to provide an indication of expected reaction performance.

Table 2: Representative Quantitative Data for the Hydrogenation of 4-Methyl-1-cyclohexene

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Methylcyclohexane (%) |

| 4-Methyl-1-cyclohexene | Pd/Al₂O₃ | 0.5 | Heptane | 1.5 | 30 | 1 | >99 | >99 |

| 4-Methyl-1-cyclohexene | Pt/SiO₂ | 8.06 | Heptane | Not specified | Not specified | Not specified | High | High |

Note: This data is based on studies of similar molecules and serves as an illustrative example. Actual results for 4-methylnonene may vary.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the chemical transformation and a typical experimental workflow.

Caption: Catalytic cycle for the hydrogenation of 4-methyl-1-nonene.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of methylnonene isomers presents a straightforward and efficient route to 4-methylnonane. The use of a heterogeneous catalyst, such as palladium on carbon, allows for mild reaction conditions and simple product isolation. While specific quantitative data for this exact transformation is not widely published, the general principles and protocols for alkene hydrogenation are well-established and can be reliably applied. The information and diagrams provided in this guide serve as a comprehensive resource for researchers and professionals seeking to perform this synthesis. Careful adherence to safety protocols, particularly when handling hydrogen gas and pyrophoric catalysts, is paramount for the successful and safe execution of this procedure.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

An In-depth Technical Guide to the Physical Properties of 4-Methylnonane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-methylnonane and a selection of its structural isomers. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise data on these branched alkanes. The guide details experimental methodologies for key physical property measurements and presents a comparative analysis of how molecular structure influences these properties.

Introduction to 4-Methylnonane and Its Isomers

4-Methylnonane is a branched-chain alkane with the chemical formula C₁₀H₂₂. It is one of 75 structural isomers of decane.[1] The physical and chemical characteristics of these isomers, while similar in some respects, exhibit distinct differences influenced by the degree and position of branching in their carbon skeletons. These variations in properties such as boiling point, density, and refractive index are critical for applications ranging from fuel and solvent chemistry to standards in analytical chemistry. Understanding these subtle differences is paramount for predicting the behavior of these compounds in various scientific and industrial applications.

Comparative Physical Properties of Decane Isomers

The degree of branching in an alkane's structure significantly impacts its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attractions typically results in lower boiling points and melting points compared to the straight-chain isomer, n-decane.

The following table summarizes key physical properties for n-decane and a selection of its isomers, including 4-methylnonane, to illustrate these structural effects. All data is presented for standard conditions where available.

| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| n-Decane | 124-18-5 | 174.1[2] | 0.730[3] | 1.411[4] |

| 2-Methylnonane | 871-83-0 | 166-169[5] | 0.726[5] | 1.410[5] |

| 3-Methylnonane | 5911-04-6 | 167[6] | 0.73[6] | 1.41[6] |

| 4-Methylnonane | 17301-94-9 | 163-166[7] | 0.73[7] | 1.413[7] |

| 5-Methylnonane | 15869-85-9 | 165[8] | 0.73[8] | 1.412[9] |

| 2,3-Dimethyloctane | 7146-60-3 | 164.5[10] | 0.734[11] | 1.4127[11] |

| 2,4-Dimethyloctane (B1655664) | 4032-94-4 | 156.4[12] | 0.732[12] | 1.411[12] |

| 2,7-Dimethyloctane | 1072-16-8 | 159.4[13] | 0.7161[13] | 1.411[14] |

| 3,3-Dimethyloctane | 4110-44-5 | 161[15] | 0.734[15] | 1.413[15] |

| 3,4-Dimethyloctane (B100316) | 15869-92-8 | 166[16] | 0.735[17] | N/A |

| 3,5-Dimethyloctane | 15869-93-9 | 160[18] | 0.74[4] | 1.41[4] |

| 3,6-Dimethyloctane | 15869-94-0 | 160.7[19] | 0.732[19] | 1.4115[19] |

| 4,4-Dimethyloctane | 15869-95-1 | 157.8[20] | 0.734[20] | 1.413[20] |

| 4,5-Dimethyloctane | 15869-96-2 | 162.14[8] | 0.7430[8] | 1.4167[8] |

| 4-Ethyloctane | 15869-86-0 | 163.6[7] | 0.733[7] | 1.4131[7] |

| 3-Ethyl-4-methylheptane | 52896-91-0 | 163.1[9] | 0.732[9] | 1.4184[9] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for determining the boiling point, density, and refractive index of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for micro-scale boiling point determination.[7]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is then placed into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: The small test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This entire unit is then inserted into the Thiele tube, which is partially filled with a high-boiling point liquid such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner. The unique shape of the Thiele tube facilitates the circulation of the heating oil via convection currents, ensuring uniform temperature distribution.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a continuous stream of bubbles. Heating is continued until a vigorous stream of bubbles is observed, and then the heat source is removed.

-

Measurement: The apparatus is allowed to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, a pycnometer provides a highly precise method for density determination by accurately measuring the mass of a known volume of the liquid.[10][18]

Methodology: Pycnometer Method

-

Calibration: The mass of the clean, dry, and empty pycnometer is accurately determined using an analytical balance. The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid. Care must be taken to avoid trapping air bubbles.

-